molecular formula C11H14O2 B166486 4-tert-Butylbenzoic acid CAS No. 98-73-7

4-tert-Butylbenzoic acid

Cat. No. B166486
Key on ui cas rn: 98-73-7
M. Wt: 178.23 g/mol
InChI Key: KDVYCTOWXSLNNI-UHFFFAOYSA-N
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Patent
US06613947B1

Procedure details

A high purity 4,4′-isopropylidine-bis-(2,6-dibromophenol) characterised by ionic bromides less than 10 ppm, colour in alkaline solution from 60-100 HU, HPLC purity about 99.9%, APHA of 20% MeOH solution less than 10.0 HU, Fe less than 1.0 ppm, turbidity of 20% MeOH solution less than 5 NTU, pH of 10% slurry 6.0-7.0, size of the crystal particles, 250 to 280 microns with angle of repose lower than 30°. The product is produced by reacting Bisphenol-A with bromine in a “water-immiscible” polar solvent in the presence of hydrogen peroxide, aging the reaction products after the reaction, eliminating the excess bromine by reducing agents, washing the product layer with a combination of anionic surfactant, alkali, reducing agent and demineralised water under controlled pH conditions, partially distilling the organic solvent chilling the medium containing the product, filtering the crude product, boiling the crude product with alkali, reducing agent and demineralised water, filtering the TBBA, washing the product with demineralised water and drying to obtain the final high purity TBBA with high yield.
[Compound]
Name
4,4′-isopropylidine-bis-(2,6-dibromophenol)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
bromides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[CH3:1][OH:2].OC1C=C[C:7]([C:10]([C:13]2[CH:18]=[CH:17][C:16](O)=[CH:15][CH:14]=2)([CH3:12])[CH3:11])=CC=1.BrBr.[OH:22]O>[Fe].O>[CH3:12][C:10]([C:13]1[CH:14]=[CH:15][C:16]([C:1]([OH:22])=[O:2])=[CH:17][CH:18]=1)([CH3:7])[CH3:11]

Inputs

Step One
Name
4,4′-isopropylidine-bis-(2,6-dibromophenol)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
bromides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Ten
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
lower than 30°
CUSTOM
Type
CUSTOM
Details
The product is produced
CUSTOM
Type
CUSTOM
Details
after the reaction
WASH
Type
WASH
Details
washing the product layer with a combination of anionic surfactant
DISTILLATION
Type
DISTILLATION
Details
partially distilling the organic solvent
TEMPERATURE
Type
TEMPERATURE
Details
chilling the medium
ADDITION
Type
ADDITION
Details
containing the product
FILTRATION
Type
FILTRATION
Details
filtering the crude product
FILTRATION
Type
FILTRATION
Details
filtering the TBBA
WASH
Type
WASH
Details
washing the product with demineralised water
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C)C1=CC=C(C=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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